molecular formula C17H20N4O2S B11027842 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11027842
M. Wt: 344.4 g/mol
InChI Key: KEUMHSMLFOOURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with an indole moiety. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . Its structural complexity necessitates advanced synthetic and analytical techniques, such as X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy, for characterization .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(22)10-21-8-7-11-9-12(23-4)5-6-13(11)21/h5-9H,10H2,1-4H3,(H,18,20,22)

InChI Key

KEUMHSMLFOOURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives through a condensation reaction, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the sulfur-containing positions. For example:

  • Reaction with amines : Substitution of the thiadiazole sulfur atom with primary or secondary amines yields derivatives with modified biological activity.

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at reactive sites, enabling further functionalization.

Key Conditions :

ReagentSolventTemperatureProduct
POCl₃Dichloromethane0–5°CChlorinated thiadiazole derivative
EthylenediamineEthanolRefluxAmine-substituted analog

This reactivity is critical for synthesizing analogs with enhanced pharmacokinetic properties.

Oxidation and Reduction

The thiadiazole and indole moieties participate in redox reactions:

  • Oxidation : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes sulfur in the thiadiazole ring to sulfoxides or sulfones.

  • Reduction : Sodium borohydride (NaBH₄) reduces the acetamide carbonyl group to a secondary alcohol.

Experimental Data :

Reaction TypeReagentYield (%)Product Application
OxidationH₂O₂ (30%)72Sulfoxide intermediate for drug design
ReductionNaBH₄65Alcohol derivative for solubility studies

These transformations enable modulation of the compound’s electronic properties and solubility.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like alkynes or nitriles, forming fused heterocyclic systems. For example:

  • Reaction with acetylene derivatives yields pyrrolo-thiadiazole hybrids, which are explored for antitumor activity.

Mechanistic Insight :

  • The reaction proceeds via a 1,3-dipolar intermediate, with the thiadiazole acting as the dipolar component.

  • Catalysts such as copper(I) iodide (CuI) enhance regioselectivity.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the amide bond, producing carboxylic acid and amine fragments.

  • Basic Hydrolysis : NaOH in aqueous ethanol yields a sodium carboxylate salt.

Applications :

  • Hydrolysis products are used to study structure-activity relationships (SAR) in anticancer assays .

Indole Ring Functionalization

The 5-methoxyindole moiety undergoes electrophilic substitution:

  • Nitration : Nitrating agents introduce nitro groups at the indole’s 4-position.

  • Sulfonation : Enhances solubility for in vivo studies.

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:

  • Reaction with boronic acids introduces aromatic substituents to the indole or thiadiazole rings.

Optimized Conditions :

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃DMF/H₂O85

Stability Under Biological Conditions

The compound’s stability in physiological environments influences its efficacy:

  • pH Stability : Stable at pH 5–7.4 but degrades in strongly acidic (pH < 3) or alkaline (pH > 9) conditions.

  • Thermal Stability : Decomposes above 200°C, as confirmed by thermogravimetric analysis (TGA).

Research Implications

  • The compound’s reactivity enables the generation of libraries of analogs for anticancer screening .

  • Functionalization at the thiadiazole and indole rings enhances binding affinity to targets like tubulin and topoisomerase II.

Scientific Research Applications

  • Antimicrobial Properties : Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide have shown effectiveness against various bacterial and fungal strains, making them candidates for antibiotic development .
  • Anticancer Activity : Research indicates that compounds containing thiadiazole and indole structures exhibit significant anticancer properties. For instance, the structural similarity to known anticancer agents suggests that this compound may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases. The presence of the indole moiety may further enhance these effects due to its known anti-inflammatory properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

CompoundMIC (µg/mL)Activity
Compound A16Effective against E. coli
Compound B32Effective against S. aureus
N-[...]8Effective against both

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound shares structural homology with other 1,3,4-thiadiazole and indole derivatives. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity Reference
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide 1,3,4-Thiadiazole-Indole 5-tert-butyl (thiadiazole), 5-methoxy (indole) Potential anticancer/antimicrobial (inferred)
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide 1,3,4-Thiadiazole-Indole 5-butyl (thiadiazole), 6-fluoro (indole) Intermediate for drug synthesis
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides 1,3,4-Oxadiazole-Indole Indol-3-ylmethyl, thiazole Anticancer (in vitro)

Key Observations:

  • Core Heterocycle Influence : The 1,3,4-thiadiazole core (vs. oxadiazole in ) confers greater metabolic stability due to sulfur’s electronegativity and resistance to enzymatic degradation .
  • Substituent Effects: tert-butyl vs. 5-methoxyindole vs. 6-fluoroindole: The methoxy group at position 5 (target) may enhance electron-donating capacity and binding to aromatic receptors, whereas the 6-fluoro substituent in introduces electronegativity and possible halogen bonding .

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features including a thiadiazole moiety and an indole derivative, opens avenues for various therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its synthesis, structure-activity relationships, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₇H₂₀N₄O₂S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1219550-33-0

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as E. coli and Salmonella typhi . The compound's structure suggests potential interactions with microbial targets, enhancing its efficacy.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's indole component may contribute to its cytotoxic effects against cancer cell lines. In vitro studies on related compounds have demonstrated significant inhibition of cell proliferation in various cancer types .

4. Urease Inhibition

The synthesis of diindolylmethane derivatives bearing thiadiazole has led to findings that suggest these compounds can act as potent urease inhibitors. Urease inhibition is crucial in managing conditions like kidney stones and certain infections . The IC₅₀ values for related compounds range from 0.50 to 33.20 µM, indicating strong inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Thiadiazole Moiety : Known for its diverse biological activities.
  • Indole Ring : Contributes to the compound's interaction with biological targets.

Research on similar compounds indicates that modifications in substituents can enhance or diminish biological activity; thus, further SAR studies are essential for optimizing efficacy .

Case Studies and Research Findings

StudyFindings
MDPI (2020)Demonstrated that thiadiazole derivatives exhibit antimicrobial and anticancer properties; specific derivatives showed IC₅₀ values indicating strong activity against urease .
Frontiers in Chemistry (2022)Highlighted the potential of thiadiazole derivatives as anti-seizure agents; suggested that modifications could enhance their anticonvulsant activity .
Nature Scientific Reports (2020)Explored the synthesis and biological evaluation of thiadiazole-based compounds, showing promising results against HCV .

Q & A

Q. What synthetic methodologies are most effective for preparing N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide?

Answer : The compound can be synthesized via condensation reactions involving thiadiazole and indole precursors. A general approach includes:

  • Step 1 : React 5-tert-butyl-1,3,4-thiadiazol-2(3H)-one with sodium acetate and a 3-formyl-indole derivative in acetic acid under reflux (3–5 hours) to form the thiadiazole-imine core .
  • Step 2 : Acetylate the indole moiety using chloroacetyl chloride in triethylamine, followed by purification via recrystallization (petroleum ether or DMF/acetic acid mixtures) .
    Validation : Confirm purity via melting point analysis (e.g., 235–257°C for analogous compounds) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .

Q. How should researchers characterize the compound’s structure and purity?

Answer : Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR : Analyze 1H^1H and 13C^{13}C signals (e.g., indole H-5’ at δ 7.04 ppm, tert-butyl protons at δ 1.3–1.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 311 [M+1] for related thiadiazole-acetamides) .
    Data Table :
TechniqueKey Peaks/DataReference
1H^1H NMRδ 7.49–8.01 (m, aromatic H)
Elemental AnalysisC: 42.57% (calc), 42.33% (obs)

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Answer : Contradictions (e.g., unexpected 1H^1H NMR splitting or missing IR peaks) require:

  • X-ray Crystallography : Resolve ambiguities using SHELXL for refinement. For example, X-ray analysis of N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}acetamide derivatives confirmed bond lengths (C-S: 1.68–1.72 Å) and dihedral angles .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

Q. What strategies optimize crystallographic refinement for this compound?

Answer : For high-resolution X-ray

  • Software : Use SHELXL (via WinGX suite) for anisotropic displacement parameter refinement. SHELXTL (Bruker AXS) is suitable for handling twinned crystals .
  • Parameters : Apply restraints for disordered tert-butyl groups and validate via R-factor convergence (<5% for high-quality data) .

Q. How can molecular docking predict the compound’s bioactivity?

Answer :

  • Target Preparation : Retrieve protein structures (e.g., enzymes or receptors) from PDB.
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. For example, docking poses of analogous thiadiazole-acetamides showed hydrogen bonding with active-site residues (e.g., Tyr-327, Glu-215) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What experimental design mitigates synthetic byproducts in thiadiazole-indole hybrids?

Answer :

  • Byproduct Analysis : Monitor reactions via TLC and HPLC. Common byproducts include uncyclized thiosemicarbazides or over-acetylated indoles .
  • Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of indole to thiadiazole precursor) and solvent polarity (e.g., DMF for better solubility) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Answer :

  • Solubility Testing : Use the shake-flask method in buffers (pH 1–7.4) and compare with COSMO-RS predictions.
  • Adjustments : If experimental solubility in water is lower than predicted, consider polymorph screening (e.g., recrystallize from ethanol/water mixtures) .

Q. Why might 13C^{13}C13C NMR fail to detect the thiadiazole C=N group?

Answer : Quadrupolar broadening or low natural abundance of 15N^{15}N can obscure signals. Solutions include:

  • Advanced Techniques : Use 15N^{15}N-labeled precursors or 2D HSQC to correlate C-N couplings .

Methodological Resources

  • Crystallography : SHELX suite , WinGX/ORTEP for visualization .
  • Spectral Analysis : ACD/Labs or MestReNova for NMR simulation.
  • Docking : PubChem BioActivity data for target prioritization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.